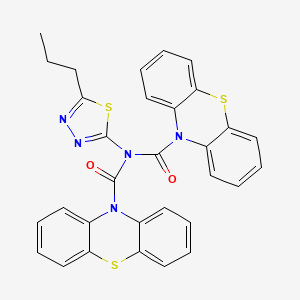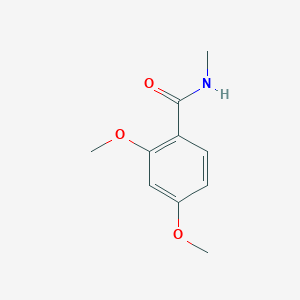
2,4-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of benzamide derivatives, which are amide derivatives of benzoic acid .
- In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals.
2,4-Dimethoxy-N-methylbenzamide: is an organic compound with the chemical formula .
Preparation Methods
- The synthetic route to prepare this compound involves the reaction of N-methylbenzamide with 2,4-dimethoxybenzyl isothiocyanate .
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
- Industrial production methods may involve variations of this synthetic route.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions.
2,4-Dimethoxy-N-methylbenzamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a ligand for transition metal complexes, such as the platinum(II) complex containing this compound.
Biology and Medicine: Investigated for potential biological activities, including antimicrobial properties.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism by which 2,4-dimethoxy-N-methylbenzamide exerts its effects remains an active area of research.
- It may interact with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- Similar compounds include other benzamide derivatives, such as N-methylbenzamide and N,N-dimethylbenzamide .
- The uniqueness of 2,4-dimethoxy-N-methylbenzamide lies in its specific substitution pattern and potential applications.
Remember that this compound’s antimicrobial activity was evaluated, and interestingly, the ligand alone showed greater activity against bacteria than the platinum(II) complex containing it
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,4-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
NWGSFTXRLLNGBI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


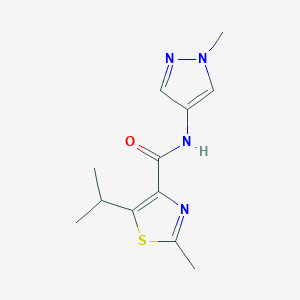

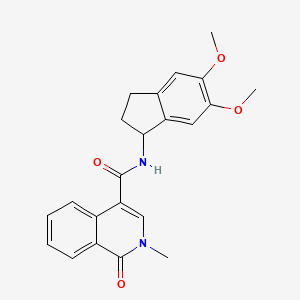
![1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11026250.png)
![(1E)-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026262.png)
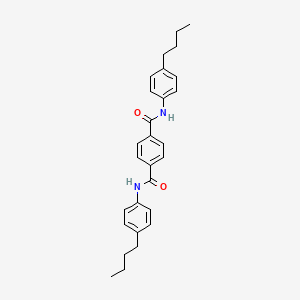
![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11026284.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)
![N-[1,2,4]Triazol-4-yl-benzenesulfonamide](/img/structure/B11026291.png)
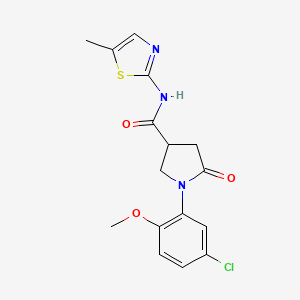
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)
